Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate
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Overview
Description
Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with ethyl chloroacetate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo transesterification reactions to form different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic or basic hydrolysis conditions can be employed, with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Triazole N-oxides
Reduction: Dihydrotriazole derivatives
Substitution: Carboxylic acids or different esters
Scientific Research Applications
Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antifungal, antibacterial, and anticancer agents.
Materials Science: It is used in the development of novel materials with unique properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate depends on its application:
Medicinal Chemistry: The compound may inhibit specific enzymes or receptors in pathogens, leading to their death or inhibition of growth.
Agriculture: It may act as an enzyme inhibitor in pests or weeds, leading to their death or reduced growth.
Comparison with Similar Compounds
Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate can be compared with other triazole derivatives:
Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate: Lacks the methyl groups on the triazole ring, which may affect its biological activity and chemical reactivity.
3,5-Dimethyl-1H-1,2,4-triazole: The parent compound without the ethyl acetate group, which may have different solubility and reactivity properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block for the synthesis of complex molecules. Its applications in medicinal chemistry, agriculture, and materials science highlight its importance and potential for future research and development.
Biological Activity
Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate is a compound of significant interest in medicinal chemistry and agricultural applications due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, mechanisms of action, and relevant case studies.
This compound has the molecular formula C8H13N3O2 and is synthesized through the reaction of 3,5-dimethyl-1H-1,2,4-triazole with ethyl chloroacetate in the presence of a base such as sodium hydroxide or potassium carbonate. This process facilitates a nucleophilic substitution reaction that yields the desired ester compound .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
- Mechanism : The compound exhibits antimicrobial properties by inhibiting specific enzymes or receptors in pathogens. This leads to the death or growth inhibition of bacteria and fungi .
- Case Studies : In studies against the ESKAPE pathogens (a group of bacteria known for their resistance to antibiotics), this compound demonstrated promising antibacterial activity .
2. Anticancer Properties
- Mechanism : The compound may induce reactive oxygen species (ROS) generation in cancer cells, leading to apoptosis. Its structure allows it to interact with various cellular targets including enzymes and receptors involved in cancer progression .
- Research Findings : In vitro studies have shown that derivatives containing the triazole moiety exhibit significant anticancer activity against various cancer cell lines including MDA-MB-231 (breast cancer) and HT-29 (colon cancer) .
3. Agricultural Applications
- Use as Pesticide : this compound is being explored for its potential as a pesticide due to its ability to inhibit specific enzymes in pests and weeds .
The mechanism by which this compound exerts its biological effects varies depending on its application:
Antimicrobial Mechanism
The compound acts as an enzyme inhibitor in microbial cells. By disrupting critical metabolic pathways, it prevents the growth and replication of pathogens.
Anticancer Mechanism
In cancer cells, the compound's ability to generate ROS leads to oxidative stress that triggers apoptotic pathways. The interaction with specific molecular targets enhances its efficacy against various cancers .
Data Summary
Biological Activity | Mechanism of Action | Notable Findings |
---|---|---|
Antimicrobial | Enzyme inhibition | Effective against ESKAPE pathogens |
Anticancer | ROS generation leading to apoptosis | Significant activity against breast and colon cancer cell lines |
Agricultural | Enzyme inhibition in pests | Potential use as a pesticide |
Properties
IUPAC Name |
ethyl 2-(3,5-dimethyl-1,2,4-triazol-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-4-13-8(12)5-11-7(3)9-6(2)10-11/h4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGOVALFRNBOAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=NC(=N1)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733998 |
Source
|
Record name | Ethyl (3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10733998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1248438-81-4 |
Source
|
Record name | Ethyl (3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10733998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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